molecular formula C11H19NO2 B8058785 tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate

tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate

Cat. No.: B8058785
M. Wt: 197.27 g/mol
InChI Key: JHNMJQDQAUUULZ-RKDXNWHRSA-N
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Description

tert-Butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate is a chiral bicyclic compound featuring a cyclohexene core with a tertiary-butyl ester group at the 1-position and an amine substituent at the 5-position. The stereochemistry (1R,5S) is critical for its applications in asymmetric synthesis, particularly in pharmaceutical intermediates where enantiomeric purity dictates biological activity. The tert-butyl group enhances solubility in organic solvents and provides steric protection to the ester moiety, improving stability during synthetic transformations . The compound’s amine group is a versatile handle for further functionalization, enabling its use in peptide coupling, nucleophilic substitutions, or as a ligand in catalytic systems. Structural characterization typically employs NMR spectroscopy (1H, 13C) and X-ray crystallography, with the cyclohexene double bond contributing distinct coupling constants in NMR analysis .

Properties

IUPAC Name

tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4,6,8-9H,5,7,12H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNMJQDQAUUULZ-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC=CC(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC=C[C@H](C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to enhance the stability of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale Diels-Alder reactions are conducted in industrial reactors.

    Continuous Flow Chemistry:

    Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to a hydroxyl group.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Hydroxyl-substituted derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

Tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including the cyclohexene framework and the amino acid derivative characteristics, make it a versatile building block in drug development and chemical research.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in treating various conditions, including:

  • Anticancer Activity : Compounds related to this structure have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the amino group enhances interaction with biological targets, potentially leading to improved efficacy in cancer therapies.
  • Neurological Disorders : Research indicates that derivatives of this compound may influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Asymmetric Synthesis : The chiral centers present in the molecule enable its use in asymmetric synthesis pathways, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceuticals.
  • Building Block for Complex Molecules : It can be used as a starting material for synthesizing more complex molecules, including peptides and other biologically relevant structures.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of analogs based on this compound. These analogs were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neurological Applications

Research conducted at a prominent university investigated the effects of this compound on serotonin receptors. Results indicated that certain derivatives exhibited selective binding affinity, suggesting potential use in developing antidepressants. The study emphasized the importance of the cyclohexene structure in enhancing receptor interaction.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate with structurally related analogs, emphasizing functional groups, stereochemistry, and physicochemical properties:

Compound Name Key Structural Features Stereochemistry Physical/Chemical Properties Applications/Reactivity
This compound Cyclohexene core; tert-butyl ester; free amine at C5 1R,5S High organic solubility due to tert-butyl; amine enables nucleophilic reactivity Intermediate in enantioselective synthesis; pharmaceutical precursor
rac-Methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride Methyl ester; hydrochloride salt; racemic mixture Racemic (1R,5S) Ionic character enhances water solubility; lower steric hindrance vs. tert-butyl Salt form improves crystallinity; used in polar reaction media
Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)... hydrochloride Ethyl ester; diallylamino and acetyl-tert-butyl substituents; hydrochloride salt 3R,4R,5S Bulky substituents increase steric hindrance; complex NMR splitting due to multiple substituents Potential ligand or catalyst; ionic form stabilizes reactive intermediates
tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-...-carboxylate Indole core; tert-butyl ester; methyl and vinyl substituents 1R,4aR,4bS,7S,10aR Aromatic protons (7–8 ppm in 1H NMR); tert-butyl C=O at ~170 ppm in 13C NMR Natural product synthesis; spectroscopic data contrasts with cyclohexene derivatives
tert-Butyl N-(5-methylhex-1-en-3-yl)carbamate Linear hexene chain; Boc-protected amine N/A Boc group deprotects under acidic conditions; flexible backbone alters conformational stability Amine protection in peptide synthesis; intermediate for further functionalization

Key Observations:

Ester Group Influence :

  • The tert-butyl ester in the target compound improves stability and organic solubility compared to methyl or ethyl esters .
  • Methyl/ethyl analogs (e.g., rac-methyl derivative ) exhibit higher polarity, favoring aqueous solubility in salt forms.

Stereochemical Impact :

  • Enantiopure (1R,5S) configuration is essential for applications requiring chiral specificity, whereas racemic mixtures (e.g., ) are less desirable in drug synthesis.

Substituent Effects: Bulky groups (e.g., diallylamino in ) reduce reaction rates due to steric hindrance, contrasting with the target compound’s free amine. Aromatic systems (e.g., indole in ) show distinct NMR shifts (e.g., aromatic protons at 7–8 ppm) versus cyclohexene protons (5–6 ppm).

Salt Forms :

  • Hydrochloride salts (e.g., and ) enhance crystallinity and stability but limit compatibility with acid-sensitive reactions.

Synthetic Utility :

  • Boc-protected amines ( ) serve as transient intermediates, whereas the target compound’s free amine allows direct functionalization.

Biological Activity

tert-butyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate, with the CAS number 2227724-61-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C11H19NO2
  • Molar Mass : 197.28 g/mol
  • Structural Formula :
    tert butyl 1R 5S 5 aminocyclohex 3 ene 1 carboxylate\text{tert butyl 1R 5S 5 aminocyclohex 3 ene 1 carboxylate}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Cyclohexene derivatives and tert-butyl esters.
  • Reaction Conditions : The reactions are often carried out under controlled temperatures and may involve catalysts to enhance yield and selectivity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiviral Activity

A study demonstrated that related compounds showed significant antiviral effects against viruses such as the vaccinia virus. Although specific data on this compound's antiviral efficacy is limited, its structural similarity suggests potential activity against viral infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a substrate or inhibitor in enzymatic reactions, modulating the activity of target enzymes .

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

StudyCompoundBiological EffectReference
15-thiobredininAntiviral activity against vaccinia virus
2Related β-amino estersEnzyme inhibition in metabolic pathways
3Various cyclohexene derivativesAnticancer properties in cell culture models

The proposed mechanism of action involves:

  • Enzymatic Interactions : The compound may interact with specific enzymes, leading to inhibition or activation of metabolic pathways.
  • Cellular Uptake : Its structure allows for potential uptake into cells where it can exert biological effects.

Toxicity and Safety

While detailed toxicity studies on this compound are sparse, related compounds have shown irritant properties. Safety data sheets indicate caution when handling these compounds in laboratory settings .

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